4-Bromo-2-(tributylstannyl)thiazole is an organotin compound with the molecular formula C₁₅H₂₈BrNSSn and a CAS number of 173978-98-8. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, along with a bromine atom at the 4-position and a tributylstannyl group at the 2-position. The tributylstannyl moiety enhances the compound's reactivity, making it useful in various synthetic applications. Its structure can be represented as follows:
4-BT is classified as a hazardous material due to the presence of bromine and tin. It is considered toxic if swallowed and harmful upon skin contact []. Furthermore, 4-BT can cause skin irritation. Safety precautions like wearing gloves, protective eyewear, and working in a well-ventilated fume hood are essential when handling this compound [].
4-Bromo-2-(tributylstannyl)thiazole is an organotin compound, meaning it contains a tin-carbon bond. While the specific synthetic route for this particular compound is not widely reported in the scientific literature, the general methods for synthesizing organotin compounds with similar structures are well established. These methods typically involve the reaction of a thiazole derivative with a tributyltin precursor, often in the presence of a catalyst. [, ]
Additionally, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by other nucleophiles.
Several synthesis methods have been reported for 4-Bromo-2-(tributylstannyl)thiazole:
These methods highlight its versatility in synthetic organic chemistry.
4-Bromo-2-(tributylstannyl)thiazole finds applications primarily in organic synthesis:
Several compounds share structural similarities with 4-Bromo-2-(tributylstannyl)thiazole. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromo-thiazole | Thiazole ring with bromine at position 4 | Lacks tributylstannyl group |
2-(Tributylstannyl)-thiazole | Thiazole ring with tributylstannyl at position 2 | No bromine substitution |
5-Methylthiazole | Methyl group at position 5 on thiazole | Different functional group affecting reactivity |
2-Amino-thiazole | Amino group at position 2 on thiazole | Potentially different biological activity |
The uniqueness of 4-Bromo-2-(tributylstannyl)thiazole lies in its combination of halogen and organotin functionalities, which enhance its reactivity compared to other thiazoles. This makes it particularly valuable in synthetic chemistry for creating diverse organic compounds.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard